GW-610 is a synthetic, fluorinated 2-arylbenzothiazole compound that has demonstrated potent and selective in vitro antitumor activity. [, ] While structurally similar to other antitumor benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203; NSC 703786), GW-610 exhibits a distinct mechanism of action and displays efficacy against a broader range of cancer cell lines, including those derived from lung, colon, and breast cancers. [, ] GW-610 exerts its antitumor effects through interactions with specific cytochrome P450 (CYP) enzymes, particularly CYP2W1, which is highly expressed in colorectal tumors. [, , ]
GW 610 is derived from a series of benzothiazole derivatives that have been synthesized for pharmacological evaluation. It falls under the broader category of small molecules designed to target cancer cells selectively. The compound has been assigned the National Service Center number 721648 and is available through various chemical suppliers for research purposes .
The synthesis of GW 610 involves the modification of benzothiazole derivatives, although specific synthetic pathways are not extensively documented in the literature. The general approach includes:
Researchers have noted that the synthesis may involve multiple steps, including oxidation and substitution reactions, although specific parameters like temperature and reaction time remain unspecified .
GW 610 features a complex molecular structure characterized by:
The arrangement of these groups is crucial for the compound's interaction with biological targets, influencing its binding affinity and metabolic pathways .
GW 610 participates in several chemical reactions, primarily involving:
The reactivity profile indicates that GW 610 can undergo transformations that enhance or deactivate its antitumor properties depending on the enzymatic environment .
The mechanism of action for GW 610 involves:
GW 610 exhibits several notable physical and chemical properties:
These properties influence its formulation and application in biological studies .
GW 610 has significant potential applications in scientific research, particularly in oncology:
In vitro studies have demonstrated its effectiveness against various cancer cell lines, making it a valuable tool in cancer research .
GW 610 (IUPAC name: 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]thiazole) is a synthetic benzothiazole derivative with the molecular formula C₁₅H₁₂FNO₂S and a molecular weight of 289.32 g/mol. It exists as a light yellow to brown crystalline solid, soluble in dimethyl sulfoxide (DMSO) but exhibiting poor aqueous solubility—a characteristic that poses formulation challenges [1] [10]. The compound features a fluorinated benzothiazole core linked to a dimethoxyphenyl ring, contributing to its unique biochemical properties [8].
Pharmacologically, GW 610 functions as a potent ligand for the aryl hydrocarbon receptor (AhR), exhibiting a binding affinity (Kᵢ) of 6.8 nM [8]. This interaction triggers downstream signaling pathways, notably inducing cytochrome P450 1A1 (CYP1A1) expression in sensitive cancer cell lines. Unlike earlier benzothiazole analogs, GW 610's antitumor activity operates independently of CYP1A1 induction in certain contexts, suggesting multiple mechanistic pathways [1]. Its primary mechanism involves inhibition of tyrosine kinases—enzymes critical for cellular signaling cascades governing proliferation, differentiation, and apoptosis [1] [8].
Table 1: Fundamental Chemical Properties of GW 610
Property | Value |
---|---|
CAS Number | 872726-44-8 |
Molecular Formula | C₁₅H₁₂FNO₂S |
Molecular Weight | 289.32 g/mol |
Purity | ≥98% |
Appearance | Crystalline solid |
Solubility | Soluble in DMSO |
SMILES Notation | FC1=CC=C(SC(C2=CC=C(OC)C(OC)=C2)=N3)C3=C1 |
GW 610 emerged from systematic structure-activity relationship (SAR) studies on 2-(4-aminophenyl)benzothiazole scaffolds conducted by Mortimer et al. in 2006 [1]. Researchers synthesized and screened numerous analogs, discovering that GW 610 (designated NSC 721648 in the National Service Center database) represented a pinnacle of potency within this chemical class. The compound’s signature structural features—a 5-fluorine substitution on the benzothiazole ring and 3,4-dimethoxy groups on the phenyl ring—were critical for optimizing its antiproliferative efficacy [1] [8].
Initial screening revealed exceptional activity against the NCI-60 human cancer cell line panel, with sub-nanomolar growth inhibition (GI₅₀) values in breast (MCF-7, MDA-MB-468), colon (KM12, HCC2998), and lung cancer models [1]. This broad-spectrum activity distinguished it from earlier benzothiazoles, which often displayed narrower selectivity. A key breakthrough was the observation that GW 610’s antitumor effects were not solely dependent on CYP1A1 induction—a deviation from the established mechanism of its predecessors [1]. Despite promising in vitro results, no animal in vivo data were initially reported, and the compound remains in preclinical development [1] [6].
Table 2: Key Milestones in GW 610 Development
Year | Event | Significance |
---|---|---|
2006 | Synthesis and characterization by Mortimer et al. [1] | Identification of sub-nanomolar GI₅₀ values in breast cancer cells |
2010s | Prodrug and formulation studies (e.g., apoferritin encapsulation) [6] | Enhanced solubility and targeted delivery |
2020s | Mechanistic studies on AhR-dependent pathways [8] | Elucidation of dual CYP1A1-dependent/independent actions |
GW 610 exemplifies the potential of targeted benzothiazoles in oncology, demonstrating unparalleled potency across diverse carcinoma models. In MCF-7 (breast) and MDA-MB-468 (breast) cell lines, it achieves GI₅₀ values below 0.1 nM—surpassing conventional chemotherapeutics by orders of magnitude [1] [8]. Its selectivity is evidenced by a high selective index (SX > 100) in cancer versus normal lung fibroblasts (MRC9), indicating a favorable therapeutic window [5] [8].
The compound’s ability to induce cancer-specific metabolic activation is particularly significant. In sensitive cells, GW 610 upregulates CYP isoforms (CYP1A1, CYP2S1, CYP2W1), which metabolize the compound into reactive intermediates that form lethal DNA adducts [1] [6]. This bioactivation occurs preferentially in tumor cells due to their elevated expression of these enzymes, enabling selective cytotoxicity. Notably, co-administration with the AhR antagonist α-naphthoflavone reduces potency (e.g., GI₅₀ shifts from <0.1 nM to 0.27–0.51 μM), confirming AhR involvement in its mechanism [8].
To overcome solubility limitations, innovative delivery systems like apoferritin (AFt) nanocages have been engineered. Encapsulation of GW 610 prodrugs (e.g., GW 608-Lys) boosts payload capacity to >380 molecules per AFt cage and sustains release over 12 hours. These formulations enhance cellular uptake and potency—AFt-GW 610 complexes outperform free compounds in 5/7 cancer models [6]. Current research explores GW 610’s role in overcoming multidrug resistance, leveraging its unique mechanism to bypass common efflux pathways [9].
Table 3: Antiproliferative Activity of GW 610 Across Cancer Cell Lines
Cell Line | Tumor Type | Activity (GI₅₀/IC₅₀) | Key Observations |
---|---|---|---|
MCF-7 | Breast adenocarcinoma | <0.1 nM | AhR-dependent; CYP1A1 induction |
MDA-MB-468 | Breast carcinoma | <0.1 nM | ER-independent; DNA adduct formation |
KM12 | Colorectal carcinoma | 290 nM | Moderate sensitivity; metabolic heterogeneity |
HCC2998 | Colorectal carcinoma | 0.25 nM | High sensitivity; potential for targeted delivery |
NCI-H520 | Lung squamous cell | 4.7 μM (IC₅₀) | Lower sensitivity than adenocarcinoma subtypes |
NCI-H23 | Lung adenocarcinoma | 3.7 μM (IC₅₀) | Enhanced uptake in nanoformulations |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8